
4-Oxodecanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxodecanal is an organic compound with the molecular formula C10H18O2. It belongs to the class of medium-chain aldehydes, characterized by a chain length containing between 6 and 12 carbon atoms . This compound is also known by its IUPAC name, Decanal, 4-oxo-.
Méthodes De Préparation
4-Oxodecanal can be synthesized through various methods. One common synthetic route involves the reduction of carboxylic acids to aldehydes. For instance, 6-oxodecanoic acid can be reduced to 6-oxodecanal using lithium tri(tert-butoxy)aluminum hydride in tetrahydrofuran under controlled temperature conditions . The reaction involves cooling the mixture to -90°C and then adding the reducing agent.
Analyse Des Réactions Chimiques
4-Oxodecanal undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids.
Reduction: It can be reduced to primary alcohols.
Substitution: It can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
4-Oxodecanal has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It is studied for its role in metabolic pathways and its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents due to its aldehyde functional group
Mécanisme D'action
The mechanism of action of 4-oxodecanal involves its interaction with specific molecular targets and pathways. As an aldehyde, it can form Schiff bases with amines, which can then undergo further reactions. Its effects on biological systems are mediated through its ability to modify proteins and other biomolecules.
Comparaison Avec Des Composés Similaires
4-Oxodecanal can be compared with other medium-chain aldehydes, such as:
Hexanal: A six-carbon aldehyde with similar reactivity but different physical properties.
Octanal: An eight-carbon aldehyde used in the fragrance industry.
Decanal: A ten-carbon aldehyde without the oxo group, used in flavorings and perfumes.
The uniqueness of this compound lies in its oxo group, which imparts distinct chemical properties and reactivity compared to other aldehydes .
Propriétés
Numéro CAS |
43160-78-7 |
|---|---|
Formule moléculaire |
C10H18O2 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
4-oxodecanal |
InChI |
InChI=1S/C10H18O2/c1-2-3-4-5-7-10(12)8-6-9-11/h9H,2-8H2,1H3 |
Clé InChI |
UKCSOARNKKNOCN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=O)CCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-[(2,3,4,5,6-pentafluorophenoxy)methyl]benzoate](/img/structure/B14157963.png)
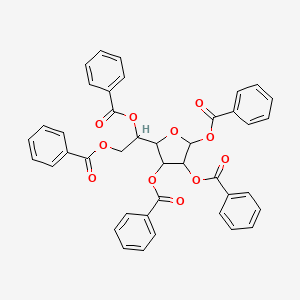

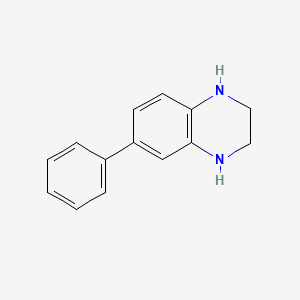
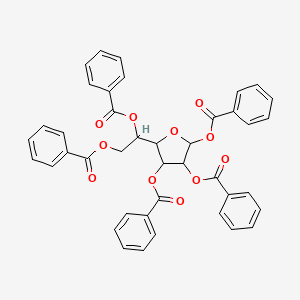
![6-[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl-3H-1,3-benzoxazol-2-one](/img/structure/B14157987.png)
![1-Benzyl-5-[(2-hydroxyethylamino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B14157988.png)
![3-Methoxy-2-[(4-methylpyrimidin-2-yl)oxy]-3-phenyl-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B14157989.png)
![[(E)-2-(oxan-2-yl)ethenyl]boronic acid](/img/structure/B14157994.png)
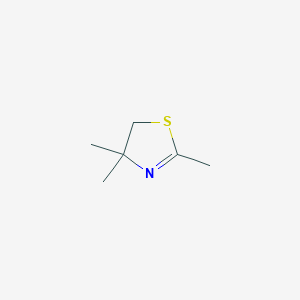
![2,2,2-trifluoro-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B14158016.png)
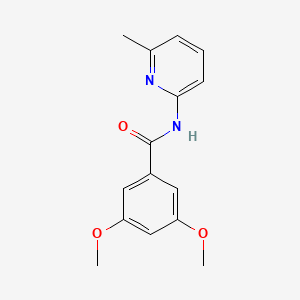

![1-[(3-Methylnaphthalen-2-yl)methyl]piperidine](/img/structure/B14158036.png)
